Synthetic Yield: HypSiBr Outperforms TipSiBr by 30 Percentage Points under Mild Free-Radical Bromination
The trimethylsilyl-substituted target compound (HypSiBr, I) is obtained in 85% isolated yield via free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and AIBN at 333 K [1]. Under analogous radical bromination conditions, the bulkier triisopropylsilyl analog (TipSiBr, II) required N-bromosuccinimide (NBS) as the bromine source and a higher temperature of 353 K, yet delivered only 55% yield [1]. The 30-percentage-point yield advantage, combined with the milder conditions (lower temperature, simpler brominating agent), constitutes a critical differentiator for laboratories synthesizing this reagent in-house.
| Evidence Dimension | Isolated synthetic yield of the silyl bromide product |
|---|---|
| Target Compound Data | 85% (HypSiBr, I) |
| Comparator Or Baseline | 55% (TipSiBr, II) |
| Quantified Difference | +30 percentage points (Δ = 30%); HypSiBr synthesis at 333 K with bromobutane vs. TipSiBr at 353 K with NBS |
| Conditions | Free-radical bromination; HypSiBr: bromobutane + AIBN, 333 K; TipSiBr: NBS + AIBN, 353 K; both in solution [1] |
Why This Matters
Higher yield under milder conditions reduces reagent cost-per-synthesis and simplifies purification, directly impacting procurement decisions for laboratories requiring gram-scale preparation.
- [1] Gulotty, E.; Staples, R.; Biros, S.; Gaspar, P.; Rath, N.; Winchester, W. Crystal structures of 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane and 2-bromo-1,1,1,3,3,3-hexaisopropyl-2-(triisopropylsilyl)trisilane. Acta Cryst. E 2018, 74, 1142–1146. View Source
